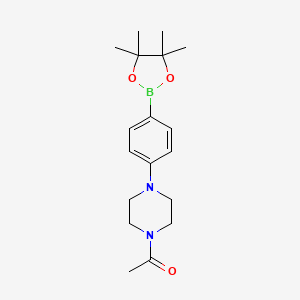

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

Vue d'ensemble

Description

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 4-(4-Acetyl-1-piperazinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in protodeboronation reactions.

Solvents: Common solvents include tetrahydrofuran, dimethylformamide, and water

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Hydrocarbons: Formed through protodeboronation

Applications De Recherche Scientifique

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is used in various scientific research applications:

Organic Synthesis: As a reagent in the formation of complex organic molecules.

Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.

Material Science: Used in the development of new materials with specific properties

Mécanisme D'action

The primary mechanism of action for 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The compound’s stability and reactivity are attributed to the pinacol ester group, which enhances its solubility and facilitates the transmetalation process .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Methyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

- 4-(4-Boc-piperazinemethyl)phenylboronic Acid Pinacol Ester

- 1-Methylpyrazole-4-boronic Acid Pinacol Ester

Uniqueness

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is unique due to its acetyl group, which provides additional reactivity and functionalization options compared to similar compounds. This makes it particularly useful in the synthesis of complex molecules where additional functional groups are required .

Activité Biologique

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is a compound with significant potential in medicinal chemistry, particularly due to its boronic acid moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a piperazine ring substituted with an acetyl group and a phenylboronic acid pinacol ester. The boronic acid functional group is particularly notable for its ability to form reversible covalent bonds with diols, which is a crucial aspect of its biological activity.

The biological activity of boronic acids, including this compound, is primarily attributed to their interaction with various molecular targets:

- Enzymatic Inhibition : Boronic acids can act as inhibitors of proteasomes and other enzymes involved in cellular regulation. They may interfere with the ubiquitin-proteasome pathway, leading to altered protein degradation rates .

- Cell Cycle Modulation : Studies indicate that certain boronic acid derivatives can halt cell cycle progression at specific phases (e.g., G2/M phase), which is vital for cancer treatment strategies .

- Anticancer Activity : The compound has shown promise as an anticancer agent by inducing apoptosis in cancer cells through various signaling pathways .

Research Findings

Recent studies have highlighted the biological activities associated with this compound:

- Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of U266 cells with an IC50 value indicating effective potency .

- Selectivity and Toxicity : Research has indicated that while the compound is effective against cancer cells, it also exhibits selectivity towards certain kinases, minimizing toxicity to normal cells. This selectivity is crucial in developing targeted therapies .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound can be administered intravenously with favorable absorption characteristics. However, optimization for improved bioavailability remains a focus for future research .

Case Studies

Several case studies have explored the efficacy of this compound:

- Study on Cancer Cell Lines : A study evaluating the effects of this compound on breast cancer cell lines revealed significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.

- Mechanism Elucidation : Another investigation utilized lipidomic analysis to understand how this compound affects phosphoinositide metabolism in cancer cells, revealing insights into its mechanism of action against specific molecular targets .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other boronic acid derivatives:

| Compound | IC50 (μM) | Mechanism of Action | Targeted Pathway |

|---|---|---|---|

| This compound | 0.5 | Proteasome inhibition | Ubiquitin-proteasome pathway |

| Bortezomib | 0.007 | Proteasome inhibition | Cell cycle arrest |

| Other Boronic Derivatives | Varies | Various (antiviral, antibacterial) | Varies |

Propriétés

IUPAC Name |

1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BN2O3/c1-14(22)20-10-12-21(13-11-20)16-8-6-15(7-9-16)19-23-17(2,3)18(4,5)24-19/h6-9H,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZVSHHLWMAHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682243 | |

| Record name | 1-{4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-38-8 | |

| Record name | 1-{4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.